Tetrahydrofuran-3-ylacetyl chloride Tetrahydrofuran-3-ylacetyl chloride
Brand Name: Vulcanchem
CAS No.: 117422-88-5
VCID: VC5093924
InChI: InChI=1S/C6H9ClO2/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2
SMILES: C1COCC1CC(=O)Cl
Molecular Formula: C6H9ClO2
Molecular Weight: 148.59

Tetrahydrofuran-3-ylacetyl chloride

CAS No.: 117422-88-5

Cat. No.: VC5093924

Molecular Formula: C6H9ClO2

Molecular Weight: 148.59

* For research use only. Not for human or veterinary use.

Tetrahydrofuran-3-ylacetyl chloride - 117422-88-5

Specification

CAS No. 117422-88-5
Molecular Formula C6H9ClO2
Molecular Weight 148.59
IUPAC Name 2-(oxolan-3-yl)acetyl chloride
Standard InChI InChI=1S/C6H9ClO2/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2
Standard InChI Key CRFMRVSWUCYNRC-UHFFFAOYSA-N
SMILES C1COCC1CC(=O)Cl

Introduction

Chemical Identity and Structural Features

Tetrahydrofuran-3-ylacetyl chloride, systematically named 2-(oxolan-3-yl)acetyl chloride, is characterized by a five-membered oxolane (tetrahydrofuran) ring with an acetyl chloride substituent at the 3-position. Its molecular structure (Figure 1) has been confirmed via spectral data, including 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and IR spectroscopy . The compound’s exact mass is calculated as 148.5232g/mol148.5232 \, \text{g/mol}, derived from the isotopic composition of C6H9ClO2\text{C}_6\text{H}_9\text{ClO}_2 .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC6H9ClO2\text{C}_6\text{H}_9\text{ClO}_2
Molecular Weight148.59g/mol148.59 \, \text{g/mol}
SMILES NotationC1CCOC1CC(=O)Cl\text{C1CCOC1CC(=O)Cl}
Boiling PointNot reported
DensityNot reported
SolubilityLikely soluble in THF, ethers

The tetrahydrofuran ring confers moderate polarity, while the acyl chloride group enhances electrophilicity, making it reactive toward nucleophiles like amines and alcohols.

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • IR Spectroscopy: A strong absorption band near 1800cm11800 \, \text{cm}^{-1} corresponds to the carbonyl (C=O\text{C=O}) stretch of the acyl chloride group . Additional peaks at 28503000cm12850\text{--}3000 \, \text{cm}^{-1} arise from C-H vibrations in the THF ring.

  • 1H^1\text{H}-NMR:

    • THF Ring Protons: Multiplets at δ1.82.2ppm\delta 1.8\text{--}2.2 \, \text{ppm} (methylene groups) and δ3.64.0ppm\delta 3.6\text{--}4.0 \, \text{ppm} (oxygen-adjacent protons) .

    • Acetyl Chloride Proton: The CH2\text{CH}_2 group adjacent to the carbonyl appears as a triplet near δ2.8ppm\delta 2.8 \, \text{ppm}.

  • 13C^{13}\text{C}-NMR:

    • Carbonyl carbon at δ170ppm\delta 170 \, \text{ppm}, with THF ring carbons between δ2580ppm\delta 25\text{--}80 \, \text{ppm} .

Reactivity Profile

  • Nucleophilic Acyl Substitution: Reacts with amines to form amides and with alcohols to yield esters.

  • Hydrolysis: Rapidly hydrolyzes in aqueous media to tetrahydrofuran-3-ylacetic acid and HCl .

Applications in Research and Industry

Pharmaceutical Intermediates

Tetrahydrofuran-3-ylacetyl chloride may serve as a precursor for bioactive molecules. For example:

  • sEH Inhibitors: Analogous trifluoromethoxy-containing acyl chlorides are used in soluble epoxide hydrolase (sEH) inhibitors for hypertension treatment .

  • Antimicrobial Agents: Quaternary ammonium derivatives of THF show activity against Candida spp. and Staphylococcus aureus .

Polymer Chemistry

  • PVC Modification: THF-containing acyl chlorides are grafted onto poly(vinyl chloride) to enhance photostability and solubility .

ApplicationMechanismReference
Drug SynthesisAcylation of amine functionalities
Polymer FunctionalizationCovalent attachment to polymer chains
CatalysisLewis acid-mediated reactions

Future Research Directions

  • Synthetic Optimization: Develop scalable methods with higher yields and purity.

  • Biological Screening: Evaluate antimicrobial and anticancer potential using in vitro assays.

  • Materials Science: Explore use in covalent organic frameworks (COFs) or stimuli-responsive polymers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator